2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
2-methyl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.344. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Benzimidazole derivatives, including 2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole, have shown significant antimicrobial properties. Salahuddin et al. (2017) investigated the synthesis and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which demonstrated active compounds against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Antihistaminic Agents
- The structure of 2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole has been found to play a crucial role in potent antihistaminic activity. R. Iemura et al. (1986) synthesized a series of 2-(4-substituted-1-piperazinyl)benzimidazoles and tested them for H1-antihistaminic activity, showing potent in vitro and in vivo activity (R. Iemura et al., 1986).
DNA Topoisomerase Inhibitors
- Benzimidazole derivatives, including 2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole, have been identified as inhibitors of mammalian type I DNA topoisomerases. A. S. Alpan et al. (2007) synthesized and evaluated various 1H-benzimidazole derivatives for their effects on mammalian type I DNA topoisomerase activity (A. S. Alpan et al., 2007).
Antineoplastic and Antifilarial Agents
- Some 1H-benzimidazole-2-carbamates and related derivatives exhibit potential as antineoplastic and antifilarial agents. S. Ram et al. (1992) synthesized a series of these compounds, demonstrating significant growth inhibition in L1210 cells and notable in vivo antifilarial activity (S. Ram et al., 1992).
DNA Binding and Cytotoxicity
- Benzimidazole-based Schiff base copper(II) complexes have shown significant DNA binding and cytotoxic effects against various cancer cell lines. Anup Paul et al. (2015) synthesized new benzimidazole-containing compounds that effectively bind DNA through an intercalative mode and show substantial in vitro cytotoxic effect (Anup Paul et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-6-5-7-15(12-13)20-11-10-19-14(2)18-16-8-3-4-9-17(16)19/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUFEOKRMVONHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C(=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.